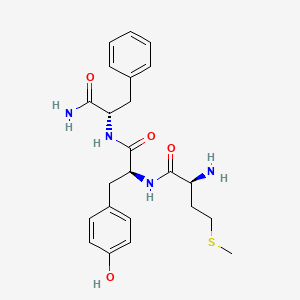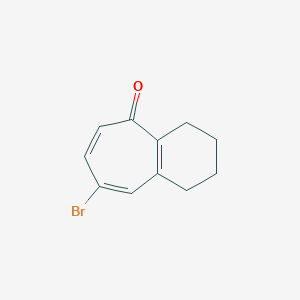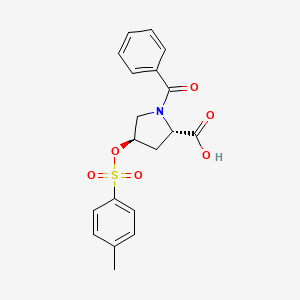
(2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction, often using benzoyl chloride in the presence of a base.
Tosylation: The hydroxyl group on the pyrrolidine ring is converted to a tosyloxy group using tosyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the benzoyl or tosyloxy groups.
Substitution: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for more complex industrial products.
Mécanisme D'action
The mechanism of action of (2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The tosyloxy group can act as a leaving group, facilitating the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2s,4r)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a tosyloxy group.
(2s,4r)-1-Benzoyl-4-chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of a tosyloxy group.
Uniqueness
The presence of the tosyloxy group in (2s,4r)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from similar compounds. This reactivity can be exploited in various synthetic applications, making it a versatile compound in organic chemistry.
Propriétés
Numéro CAS |
31560-23-3 |
|---|---|
Formule moléculaire |
C19H19NO6S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(2S,4R)-1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H19NO6S/c1-13-7-9-16(10-8-13)27(24,25)26-15-11-17(19(22)23)20(12-15)18(21)14-5-3-2-4-6-14/h2-10,15,17H,11-12H2,1H3,(H,22,23)/t15-,17+/m1/s1 |
Clé InChI |
GNFGMKQAEHZSJC-WBVHZDCISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


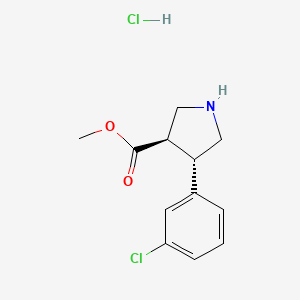
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
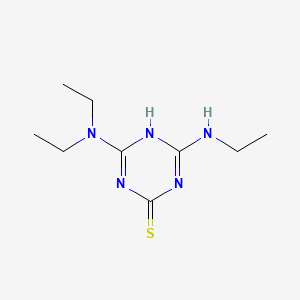
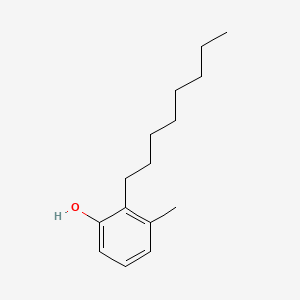

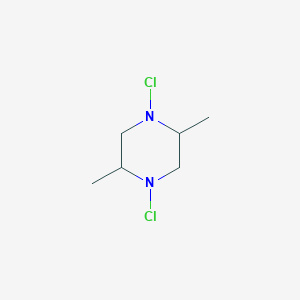
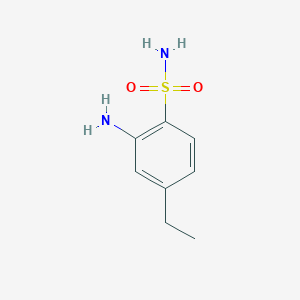
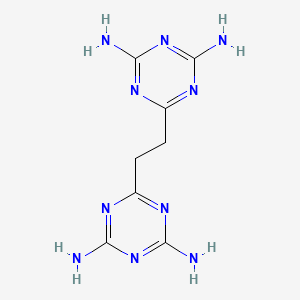
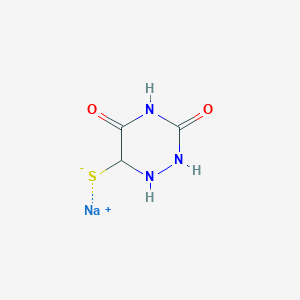
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
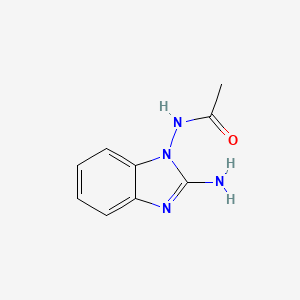
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
